molecular formula C7H5ClO3 B044635 5-Chlorosalicylic acid CAS No. 321-14-2

5-Chlorosalicylic acid

Cat. No.: B044635
CAS No.: 321-14-2
M. Wt: 172.56 g/mol
InChI Key: NKBASRXWGAGQDP-UHFFFAOYSA-N
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Description

5-Chlorosalicylic acid, also known as 5-chloro-2-hydroxybenzoic acid, is a chlorine-substituted derivative of salicylic acid. It is a monohydroxybenzoic acid where the hydrogen at position 5 is replaced by chlorine. This compound is known for its pharmaceutical importance and its role in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylic acid can be synthesized through several methods:

Industrial Production Methods: An improved industrial method involves adding salicylic acid to an organic solvent, heating to 80-130°C, and passing chlorine gas through the solution. The reaction mixture is then cooled and filtered to obtain this compound with high purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
5-Chlorosalicylic acid has been investigated for its anti-inflammatory effects. It is a metabolite of meseclazone, a non-steroidal anti-inflammatory drug (NSAID), and has shown comparable anti-inflammatory, analgesic, and antipyretic activities in various studies. For instance, a study comparing the effects of 5-ClSA and other NSAIDs on gastric ulcerogenic effects in rats demonstrated that 5-ClSA has a significant impact on reducing inflammation without the severe side effects associated with some other NSAIDs .

Antibacterial Activity
Research has indicated that 5-ClSA possesses antibacterial properties. A study examining the efficacy of salicylic acid derivatives showed that 5-ClSA exhibited moderate antibacterial activity against various pathogens when used in treated textiles . This suggests potential applications in antimicrobial fabric treatments.

Antifungal Applications
In addition to its antibacterial properties, 5-ClSA has been studied for its antifungal capabilities. A copper(II)-phenanthroline complex with 5-ClSA demonstrated notable antifungal effects, indicating its potential as a therapeutic agent against fungal infections .

Microbial Metabolism

Biodegradation Studies
this compound is also significant in microbial metabolism studies. Research involving Pseudomonas sp. strains showed that these bacteria could metabolize chlorosalicylates, including 5-ClSA, into halocatechols. This highlights the compound's role in environmental microbiology and bioremediation efforts .

Material Science

Textile Applications
The incorporation of 5-ClSA into textile materials has been explored for its antibacterial properties. Studies indicate that bonding 5-ClSA to viscose fabrics can enhance their antibacterial effectiveness, making them suitable for medical and hygiene applications .

Case Studies and Research Findings

Study Findings Implications
Comparative gastric ulcerogenic effects of meseclazone and 5-ClSADemonstrated lower ulcerogenic potential compared to other NSAIDsSupports use as a safer anti-inflammatory agent
Antibacterial properties on viscose fabricsShowed moderate effectiveness against pathogensPotential for use in antimicrobial textiles
Microbial metabolism of chlorosalicylatesPseudomonas sp. metabolized 5-ClSA effectivelyImplications for bioremediation strategies

Mechanism of Action

The mechanism of action of 5-chlorosalicylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition leads to reduced inflammation and pain . Additionally, the compound exhibits excited-state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .

Comparison with Similar Compounds

    Salicylic Acid: The parent compound of 5-chlorosalicylic acid, known for its use in acne treatment and as an anti-inflammatory agent.

    4-Chlorosalicylic Acid: Another chlorine-substituted derivative with similar properties but different reactivity due to the position of the chlorine atom.

    2-Hydroxybenzoic Acid:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 5 enhances its reactivity and makes it a valuable compound in various applications .

Biological Activity

5-Chlorosalicylic acid (5-ClSA), a chlorinated derivative of salicylic acid, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, including its antimicrobial properties, anti-inflammatory actions, and potential applications in various fields such as medicine and agriculture.

This compound has the molecular formula C₇H₅ClO₃ and is characterized by the presence of a chlorine atom at the 5-position of the salicylic acid structure. Its unique chemical properties contribute to its biological activities.

Antimicrobial Activity

Antibacterial Properties:
Several studies have highlighted the antibacterial efficacy of 5-ClSA against various pathogens. In comparative studies, 5-ClSA exhibited significant antibacterial activity, although it was less effective than some of its derivatives like 5-bromosalicylic acid. The effectiveness was assessed through a series of tests on viscose fabrics treated with 5-ClSA and other salicylic acid derivatives, demonstrating its potential use in antimicrobial textiles .

Antifungal Activity:
Research has also indicated that 5-ClSA possesses antifungal properties. It has been shown to inhibit the growth of specific fungal strains, making it a candidate for agricultural applications as a fungicide .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It is believed to exert these effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, it has been linked to reduced gastric ulcerogenic effects when compared to other nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic role in managing inflammation without significant gastrointestinal side effects .

Comparative Studies on Gastric Ulcerogenic Effects

A notable study compared the gastric ulcerogenic effects of 5-ClSA with other NSAIDs. The results indicated that while it does have ulcerogenic potential, it is comparatively lower than that of traditional NSAIDs like aspirin and ibuprofen. This finding suggests that 5-ClSA may be a safer alternative for patients requiring anti-inflammatory treatment .

Microbial Metabolism

Research on the microbial metabolism of chlorosalicylates revealed that certain bacteria can utilize 5-ClSA as a carbon source, leading to the development of microbial strains capable of degrading chlorinated compounds. This aspect highlights its significance in bioremediation efforts .

Table: Summary of Biological Activities

Activity Effectiveness Notes
AntibacterialModerateLess effective than 5-bromosalicylic acid
AntifungalSignificantEffective against specific fungal strains
Anti-inflammatoryReduced ulcerogenic effectSafer alternative to traditional NSAIDs
Microbial metabolismUtilized as carbon sourceImportant for bioremediation applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chlorosalicylic acid and its derivatives?

  • Methodological Answer :

  • Direct synthesis : this compound can be synthesized via chlorination of salicylic acid under controlled conditions. For derivatives like 5-chlorosalicylic alcohol, lithium aluminum hydride (LAH) is used to reduce the carboxylic acid group at -20°C .
  • Cyclization : Cyclization reactions with PCl₃ and triethylamine (as a base) under argon yield heterocyclic compounds (e.g., 2,6-dichloro-4H-benzo[d][1,3,2]dioxaphosphinine). Low temperatures (-20°C) are critical to suppress side reactions like the Arbuzov rearrangement .
  • Amide formation : Reaction with amines (e.g., 3-methyl-butylamine) produces amide derivatives, often requiring ester intermediates and reflux conditions .

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase of cyclohexane:chloroform:acetic acid (14:4:2). UV light or iodine spray detects impurities .
  • Melting point analysis : The USP standard specifies a melting range of 172–178°C. Deviations indicate impurities or polymorphic forms .
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer :

SolventSolubility (25°C)Notes
WaterSlightly solubleHigher solubility in hot water
EthanolHighly solublePreferred for recrystallization
ChloroformSolubleUseful in extraction protocols
Acetic acidSolubleFacilitates esterification reactions

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points of this compound across literature?

  • Methodological Answer :

  • Polymorphism : Different crystalline forms (polymorphs) can arise from recrystallization solvents (e.g., ethanol vs. acetic acid). XRD analysis is recommended to confirm crystal structure .
  • Impurity profiling : Use HPLC or NMR to detect trace impurities (e.g., unreacted precursors or side products). USP guidelines recommend TLC for single-spot validation .
  • Calibration : Standardize melting point apparatus with reference compounds (e.g., pure salicylic acid) to ensure accuracy .

Q. What spectroscopic techniques are effective in studying coordination complexes involving this compound?

  • Methodological Answer :

  • IR spectroscopy : Monitors ligand coordination via shifts in -OH (3200–3500 cm⁻¹) and carboxylate (1600–1650 cm⁻¹) stretches. For example, copper(II) complexes show distinct ν(C=O) shifts due to metal-ligand bonding .
  • UV-Vis spectroscopy : Detects charge-transfer transitions in metal complexes (e.g., d-d transitions in Cu²⁺ complexes).
  • X-ray crystallography : Resolves bond lengths and angles in coordination complexes. Symmetry codes and hydrogen-bonding networks are critical for structural validation .

Q. What are the mutagenic implications of this compound as a metabolite, and how to assess them?

  • Methodological Answer :

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100). This compound, a metabolite of niclosamide, shows dose-dependent mutagenic activity in TA98 with metabolic activation .
  • Metabolite tracking : Use LC-MS to identify degradation products (e.g., 2-chloro-4-nitroaniline) in environmental or biological matrices .
  • Environmental fate studies : Monitor abiotic reduction pathways using manganese oxides (e.g., birnessite) under acidic conditions to predict persistence .

Q. How can computational methods predict the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Linear free energy relationships (LFERs) : Model reduction rate constants using Hammett σ parameters. Nitroaromatic reduction correlates with electron-withdrawing substituents (e.g., -Cl) .
  • DFT calculations : Simulate reaction pathways (e.g., hydrolysis or redox reactions) to identify intermediates and transition states.
  • QSPR models : Relate molecular descriptors (e.g., logP, HOMO-LUMO gaps) to biodegradation rates for risk assessment .

Q. Contradiction Analysis

Q. How to address conflicting data on the reactivity of this compound in esterification reactions?

  • Methodological Answer :

  • Reaction optimization : Compare ester yields under varying catalysts (e.g., H₂SO₄ vs. PCl₃) and temperatures. Triethylamine is critical for neutralizing HCl byproducts in PCl₃-mediated reactions .
  • Side reactions : Monitor Arbuzov rearrangement by GC-MS. Suppress it by maintaining inert atmospheres (argon) and low temperatures .

Q. Safety and Handling

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to HCl gas release during chlorination .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Properties

IUPAC Name

5-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBASRXWGAGQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059806
Record name Benzoic acid, 5-chloro-2-hydroxy-
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

321-14-2
Record name 5-Chlorosalicylic acid
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Record name Benzoic acid, 5-chloro-2-hydroxy-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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